

Solubility profile of Disodium 2-sulfolaurate in various laboratory solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disodium 2-sulfolaurate*

Cat. No.: *B1629117*

[Get Quote](#)

Solubility Profile of Disodium 2-Sulfolaurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of **Disodium 2-sulfolaurate**, an anionic surfactant of interest in various scientific and industrial applications. This document compiles available quantitative solubility data, outlines detailed experimental methodologies for solubility determination, and presents visual representations of key concepts and workflows relevant to its characterization in solution.

Introduction to Disodium 2-Sulfolaurate

Disodium 2-sulfolaurate is an anionic surfactant derived from lauric acid. Its amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic sulfonate head group, imparts surface-active properties that are leveraged in formulations for cleansing, emulsifying, and wetting. A thorough understanding of its solubility in various laboratory solvents is crucial for its effective application in research, development, and quality control.

Quantitative Solubility Data

The solubility of **Disodium 2-sulfolaurate** has been predominantly characterized in aqueous solutions. Limited quantitative data is available in the public domain for its solubility in other common laboratory solvents. The available data for water is summarized in the table below.

Solvent	Temperature (°C)	Solubility
Water	20	~6.3% (w/v)
Water	25	~39,900 mg/L (estimated) [1]

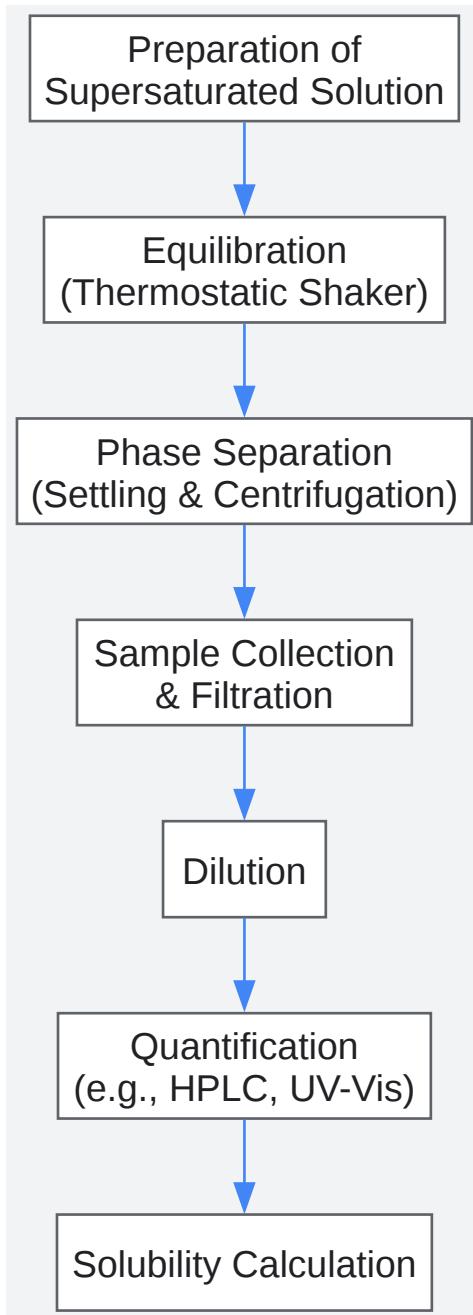
Note: Data on the solubility of **Disodium 2-sulfolaurate** in common organic solvents such as ethanol, methanol, and acetone is not readily available in the reviewed literature. Generally, the solubility of anionic surfactants in less polar organic solvents is limited.[\[2\]](#)[\[3\]](#)

Experimental Protocols for Solubility Determination

A precise and reproducible determination of solubility is paramount for accurate formulation and research. The following is a generalized experimental protocol for determining the equilibrium solubility of **Disodium 2-sulfolaurate** in a given solvent, based on the shake-flask method.

Materials and Equipment

- **Disodium 2-sulfolaurate** (high purity)
- Solvent of interest (e.g., deionized water, ethanol, methanol, acetone)
- Analytical balance
- Thermostatically controlled shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.45 µm pore size)
- Volumetric flasks and pipettes
- Analytical instrumentation for quantification (e.g., HPLC-UV/Vis, UV/Vis Spectrophotometer, or titration apparatus)

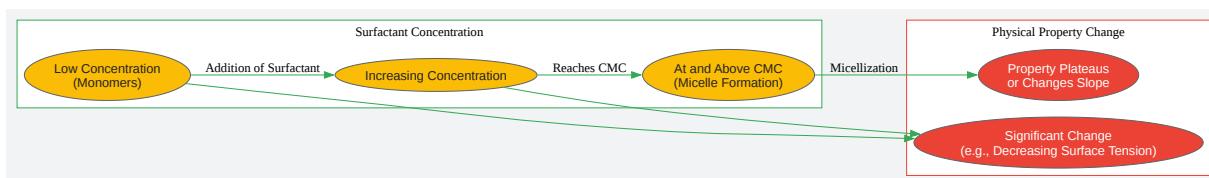

Procedure

- Preparation of Supersaturated Solutions: Add an excess amount of **Disodium 2-sulfolaurate** to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.
- Equilibration: Place the sealed containers in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: After equilibration, allow the samples to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Subsequently, centrifuge the samples to further separate the solid and liquid phases.
- Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining undissolved particles.
- Dilution and Quantification: Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the chosen analytical method.
- Analysis: Determine the concentration of **Disodium 2-sulfolaurate** in the diluted samples using a validated analytical method.
 - HPLC-UV/Vis: Anionic surfactants can be quantified by HPLC, often requiring an ion-pairing agent for good chromatographic separation.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
 - UV/Vis Spectroscopy: Direct UV/Vis analysis may be possible if the surfactant has a chromophore and the solvent does not interfere at the analytical wavelength.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) Alternatively, a colorimetric method involving the formation of a colored ion-pair with a dye can be used.[\[14\]](#)
 - Titration: Titration with a cationic surfactant standard can also be employed for quantification.[\[15\]](#)[\[16\]](#)
- Calculation of Solubility: Calculate the solubility of **Disodium 2-sulfolaurate** in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Visualizing Key Concepts and Workflows

Generalized Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.



[Click to download full resolution via product page](#)

A generalized workflow for determining the solubility of a surfactant.

The Concept of Critical Micelle Concentration (CMC)

As a surfactant, the behavior of **Disodium 2-sulfolaurate** in solution is characterized by the formation of micelles above a certain concentration, known as the Critical Micelle Concentration (CMC). The CMC is a fundamental property that influences the solubilizing capacity of the surfactant. The diagram below illustrates the relationship between surfactant concentration and a physical property of the solution (e.g., surface tension or conductivity) to determine the CMC.

[Click to download full resolution via product page](#)

The relationship between surfactant concentration and physical properties at the CMC.

Conclusion

This technical guide has summarized the currently available solubility data for **Disodium 2-sulfolaurate**, highlighting its solubility in water and the notable absence of data for common organic laboratory solvents. A detailed, generalized experimental protocol has been provided to enable researchers to systematically determine its solubility in various media. Furthermore, visual diagrams have been presented to clarify the experimental workflow for solubility determination and to explain the fundamental concept of the Critical Micelle Concentration, a key parameter governing the behavior of surfactants in solution. Further research is warranted to expand the solubility profile of **Disodium 2-sulfolaurate** in a broader range of solvents to support its wider application in scientific and industrial fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. disodium 2-sulfolaurate, 38841-48-4 [thegoodsentscompany.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection [mdpi.com]
- 5. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation and Determination of Sulfonate Type Anionic Surfactants Including 2-Sulfonatofatty Acid Methyl Ester by Methyl Ester Derivatization and HPLC Analysis [jstage.jst.go.jp]
- 7. 산업식품공학(Food Engineering Progress) [foodengprog.org]
- 8. researchgate.net [researchgate.net]
- 9. Polysorbate 80 UV/vis spectral and chromatographic characteristics--defining boundary conditions for use of the surfactant in dissolution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 12. UV-visible spectroscopy as an alternative to liquid chromatography for determination of everolimus in surfactant-containing dissolution media: a useful approach based on solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scialert.net [scialert.net]
- 14. Solvent extraction-spectrophotometric determination of anionic surfactants in sea water - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. xylemanalytics.com [xylemanalytics.com]
- 16. youtube.com [youtube.com]

- To cite this document: BenchChem. [Solubility profile of Disodium 2-sulfolaurate in various laboratory solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1629117#solubility-profile-of-disodium-2-sulfolaurate-in-various-laboratory-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com